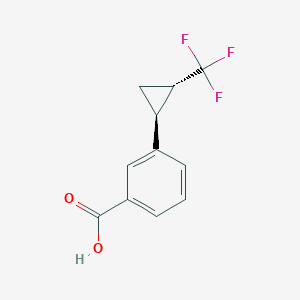

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid

Description

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid is a fluorinated cyclopropane-containing benzoic acid derivative. Its structure features a benzoic acid core substituted at the 3-position with a trans-configured cyclopropane ring bearing a trifluoromethyl (-CF₃) group. The cyclopropane’s rigidity and the -CF₃ group’s strong electron-withdrawing effects confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators where steric and electronic properties are critical .

Properties

IUPAC Name |

3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-2-1-3-7(4-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNAFWBNDGHSLP-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197849 | |

| Record name | Benzoic acid, 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404192-15-9 | |

| Record name | Benzoic acid, 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404192-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method includes the reaction of vinylboronic acid with trifluoromethyl diazomethane to form the cyclopropyl ring, followed by subsequent functionalization to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, potentially leading to more effective interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Cyclopropane Substituents

- 3-(Trans-2-Methylcyclopropyl)benzoic Acid : Replacing -CF₃ with -CH₃ reduces lipophilicity (logP = 2.1 vs. 3.5 for the -CF₃ analogue) and metabolic stability (40% remaining after 1-hour incubation with liver microsomes vs. 85% for the -CF₃ variant). The -CH₃ group lacks electron-withdrawing effects, leading to faster oxidative metabolism .

- 3-(Trans-2-Chlorocyclopropyl)benzoic Acid : The -Cl substituent increases polarity (logP = 2.8) but reduces metabolic stability (65% remaining) due to susceptibility to glutathione conjugation. The trans-configuration here also slightly alters the cyclopropane ring’s dihedral angle, affecting binding to hydrophobic pockets .

Benzoic Acid Derivatives with Different Fluorination Patterns

- 3-(Pentafluorophenyl)benzoic Acid : The pentafluorophenyl group increases logP (4.2) but reduces aqueous solubility (<0.1 mg/mL vs. 1.2 mg/mL for the cyclopropane analogue). While both are metabolically stable, the bulkier pentafluorophenyl group hinders target engagement in sterically sensitive enzymes .

- 3-(2,2-Difluorocyclopropyl)benzoic Acid : The absence of a -CF₃ group lowers metabolic stability (70% remaining) but improves solubility (2.5 mg/mL) due to reduced hydrophobicity (logP = 2.9). The difluoro group provides moderate electron withdrawal, resulting in a pKa of 3.8 vs. 3.2 for the -CF₃ analogue .

Non-Cyclopropane-Containing Analogues

- 3-(Trifluoromethyl)benzoic Acid : Removing the cyclopropane ring simplifies the structure but eliminates conformational restraint, leading to a 10-fold decrease in binding affinity for cyclooxygenase-2 (COX-2) in vitro. Solubility increases (3.0 mg/mL), but metabolic stability drops to 50% .

- 3-(Trans-2-(Trifluoromethyl)cyclobutyl)benzoic Acid : Enlarging the ring to cyclobutane reduces strain, increasing solubility (1.8 mg/mL) but decreasing potency due to less optimal van der Waals interactions with target proteins .

Data Table: Comparative Analysis of Key Properties

| Compound Name | Structural Difference | logP | Solubility (mg/mL) | pKa | Metabolic Stability (% Remaining) |

|---|---|---|---|---|---|

| (+/-)-3-(Trans-2-(Trifluoromethyl)cyclopropyl)benzoic acid | Reference compound | 3.5 | 1.2 | 3.2 | 85 |

| 3-(Trans-2-Methylcyclopropyl)benzoic Acid | -CH₃ instead of -CF₃ | 2.1 | 2.3 | 4.1 | 40 |

| 3-(Trans-2-Chlorocyclopropyl)benzoic Acid | -Cl instead of -CF₃ | 2.8 | 1.5 | 3.5 | 65 |

| 3-(Pentafluorophenyl)benzoic Acid | Pentafluorophenyl instead of cyclopropane | 4.2 | <0.1 | 2.9 | 90 |

| 3-(Trifluoromethyl)benzoic Acid | No cyclopropane | 3.0 | 3.0 | 3.0 | 50 |

Key Research Findings

- Metabolic Stability : The -CF₃ group and cyclopropane ring synergistically reduce oxidative metabolism, as shown in human liver microsome assays .

- Target Selectivity: The trans-cyclopropane configuration enhances selectivity for COX-2 over COX-1 (IC₅₀ = 0.8 µM vs. >50 µM) compared to non-cyclopropane analogues .

- Solubility-Lipophilicity Balance : Despite high logP, the compound’s solubility is maintained via intramolecular hydrogen bonding between the -COOH and cyclopropane ring .

Biological Activity

Overview

(+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid is a synthetic compound characterized by a trifluoromethyl group attached to a cyclopropyl ring, which is further linked to a benzoic acid moiety. This unique structure contributes to its potential biological activity, making it an area of interest in medicinal chemistry and pharmacological research.

The compound's chemical structure allows it to undergo various reactions that can modify its properties and enhance its biological activity. Key reactions include:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters the oxidation state, leading to different derivatives.

- Substitution : Introduces a variety of functional groups under different conditions.

The mechanism by which (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and bioavailability, facilitating more effective interactions with biological targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, similar to other benzoic acid derivatives.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies

-

Anti-inflammatory Effects :

- A study demonstrated that (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases.

-

Cytotoxicity Against Cancer Cells :

- In a series of assays against various cancer cell lines, the compound showed IC50 values comparable to established anticancer drugs, indicating its potential as a lead compound for further development.

-

Enzyme Interaction Studies :

- Binding studies revealed that the compound interacts with key enzymes involved in metabolic processes, potentially altering their activity and providing insights into its mechanism of action.

Comparative Analysis

To understand the uniqueness of (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid compared to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| (+/-)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid | Trifluoromethyl group + cyclopropyl ring | Anti-inflammatory, anticancer potential |

| (+/-)-4-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid | Similar structure without cyclopropyl | Different reactivity patterns |

| 4-Trifluoromethylbenzoic Acid | Trifluoromethyl group only | Higher acidity; lacks cyclopropyl's unique properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-3-(Trans-2-(trifluoromethyl)cyclopropyl)benzoic acid, and how can intermediates be optimized?

- Methodology : Start with cyclopropanation of trifluoromethyl-substituted alkenes using Simmons-Smith conditions or transition-metal catalysis. Couple the cyclopropane intermediate to a benzoic acid derivative via Suzuki-Miyaura cross-coupling (e.g., using boronic acids or esters). Optimize reaction conditions (e.g., temperature, catalyst loading) based on yields reported for similar trifluoromethylcyclopropane derivatives .

- Key Considerations : Monitor stereoselectivity during cyclopropanation using chiral ligands or additives. Characterize intermediates via H/F NMR to confirm trans-configuration .

Q. How can purity and structural integrity be validated for this compound?

- Methodology :

- Purity : Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities. Compare retention times with standards (e.g., Kanto Reagents catalog lists 95–97% purity thresholds for similar benzoic acids) .

- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) and C NMR to verify molecular weight and cyclopropane ring geometry. Cross-reference melting points (e.g., 219–220°C for α,α,α-trifluoro-p-toluic acid analogs) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Test mixtures of ethanol/water or ethyl acetate/hexane for solubility. For trifluoromethyl-containing analogs, toluene or dichloromethane often yield high-purity crystals. Monitor thermal stability via differential scanning calorimetry (DSC) to avoid decomposition near melting points (e.g., 142–145°C for 2,4,6-trifluorobenzoic acid) .

Advanced Research Questions

Q. How does the trans-cyclopropyl configuration influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare reaction rates of the trans-isomer with cis-analogs (if accessible) in esterification or amidation. Use kinetic studies (e.g., stopped-flow NMR) to assess steric effects from the cyclopropane ring. Computational modeling (DFT) can predict transition-state geometries .

- Data Contradictions : If experimental rates conflict with predictions, evaluate solvent effects or hydrogen-bonding interactions using solvatochromic parameters .

Q. What strategies resolve the (±) enantiomers, and how is enantiomeric excess (ee) quantified?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC. Alternatively, synthesize diastereomeric salts with chiral amines (e.g., brucine or cinchonidine).

- Quantification : Circular dichroism (CD) spectroscopy or chiral shift reagents in F NMR can determine ee. For example, trifluoromethyl groups exhibit distinct F splitting patterns in enantiomeric environments .

Q. How does the trifluoromethylcyclopropyl group affect metabolic stability in biological assays?

- Methodology : Conduct in vitro microsomal stability assays (human/rat liver microsomes) and compare half-lives with non-cyclopropane analogs. Use LC-MS to identify metabolites, focusing on oxidative cleavage of the cyclopropane ring or defluorination. Correlate results with logP values (e.g., logP ~2.1 for 3-(2-trifluoromethylphenyl)propionic acid) to assess lipophilicity-driven metabolic differences .

Notes

- Stereochemical Complexity : The trans-cyclopropyl group introduces significant steric hindrance, impacting reaction design and biological interactions.

- Analytical Challenges : Fluorine atoms complicate NMR interpretation; use F-decoupled experiments for clarity .

- Contradictory Data : Discrepancies in melting points or reactivity may arise from polymorphic forms or residual solvents—always cross-validate with X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.